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3-(chloromethyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B6250286
CAS No.: 3966-95-8
M. Wt: 133.5
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Description

Significance of Oxadiazole Heterocycles in Contemporary Chemical Research

Oxadiazoles (B1248032) are five-membered heterocyclic compounds that contain one oxygen atom and two nitrogen atoms. sigmaaldrich.com Their derivatives are integral to a wide array of applications, most notably in medicinal chemistry. bldpharm.com The oxadiazole ring is considered a "privileged scaffold," meaning its structure is a recurring motif in a variety of biologically active compounds. bldpharm.comresearchgate.net This is partly because the oxadiazole nucleus can act as a bioisostere for ester and amide groups, offering improved metabolic stability and the ability to participate in hydrogen bonding. chemicalbook.comguidechem.com

The inherent properties of the oxadiazole ring, such as its chemical and thermal stability, make it a robust component in the design of new therapeutic agents. researchgate.net Consequently, oxadiazole derivatives have been successfully incorporated into drugs with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. sigmaaldrich.comresearchgate.netbibliotekanauki.pl Beyond pharmaceuticals, these heterocycles are also valuable in material science, where they are investigated for their fluorescence and electron-conducting properties, for instance, in the development of organic light-emitting diodes (OLEDs). chemicalbook.com

Overview of 1,2,4-Oxadiazole (B8745197) Isomers and their Distinctive Features

Oxadiazoles exist in four isomeric forms, distinguished by the positions of the nitrogen atoms in the ring: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). sigmaaldrich.com Among these, the 1,2,4- and 1,3,4-isomers are the most extensively studied and utilized, largely due to their greater stability and synthetic accessibility. sigmaaldrich.comresearchgate.net

The 1,2,4-oxadiazole isomer, the subject of this article, possesses a unique arrangement of heteroatoms that influences its physical and chemical properties. Compared to its 1,3,4-counterpart, the 1,2,4-oxadiazole ring has a different electronic distribution, which can affect properties like lipophilicity, metabolic stability, and aqueous solubility. guidechem.com For instance, studies have shown that 1,3,4-oxadiazole isomers tend to have significantly lower lipophilicity (log D) than their 1,2,4-oxadiazole counterparts. guidechem.com The 1,2,4-oxadiazole ring is also known for its relative stability and can be synthesized through various methods, often involving the cyclization of amidoximes. mdpi.comnih.gov Its rigid structure and capacity for molecular interactions make it a valuable building block in drug design. mdpi.com

Structural Elucidation and Nomenclatural Specificity of 3-(chloromethyl)-1,2,4-oxadiazol-5-amine

The name "this compound" precisely defines the molecular architecture of the compound. Following IUPAC nomenclature for heterocyclic systems, the numbering of the 1,2,4-oxadiazole ring starts with the oxygen atom as position 1 and proceeds towards the nearest nitrogen atom (position 2).

The structure consists of:

A central 1,2,4-oxadiazole ring .

A chloromethyl group (-CH₂Cl) attached to the carbon atom at position 3 of the ring.

An amine group (-NH₂) attached to the carbon atom at position 5 of the ring.

This specific arrangement of functional groups—a reactive chloromethyl group and a nucleophilic amine group on the same heterocyclic core—suggests that this molecule is likely a versatile synthetic intermediate. The chloromethyl group can readily participate in nucleophilic substitution reactions, while the amine group can be acylated or used in other coupling reactions.

Below is a table summarizing the key chemical identifiers and properties that can be inferred for this compound, along with data for closely related structures found in the literature.

PropertyValue / InformationRelated Compound ExampleCAS Number (Related Cmpd.)
IUPAC Name This compound3-(Chloromethyl)-1,2,4-oxadiazole51791-12-9 chemicalbook.com
Molecular Formula C₃H₄ClN₃O3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine926225-49-2 guidechem.com
Structure A 1,2,4-oxadiazole ring with a -CH₂Cl group at C3 and an -NH₂ group at C5.5-Methyl-1,2,4-oxadiazol-3-amine40483-47-4 sigmaaldrich.com
Key Functional Groups Primary Amine, Chloromethyl, 1,2,4-Oxadiazole3-Chloro-5-methyl-1,2,4-oxadiazoleNot Available nih.gov

A specific CAS Number for this compound was not identified in the surveyed literature, suggesting it may be a novel or less-documented compound. The table provides data for structurally similar compounds for context.

Historical Development and Emerging Research Trajectories of this compound

While the 1,2,4-oxadiazole heterocycle was first synthesized in 1884, it did not attract significant interest from chemists for many decades. banglajol.info The discovery of its photochemical rearrangement properties sparked broader investigation into its chemistry. banglajol.info Modern synthetic methods, including one-pot procedures and oxidative cyclizations, have made a wide variety of substituted 1,2,4-oxadiazoles more accessible. nih.gov

Specific historical data for this compound is scarce in the available literature. However, the research trajectory for this compound can be inferred from studies on closely related structures. Compounds featuring a chloromethyl group on an oxadiazole ring are often synthesized as key intermediates for building larger, more complex molecules. For example, derivatives of 5-[(chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine have been used to create novel amine compounds screened for anticancer activity. banglajol.inforesearchgate.net

The presence of both a reactive chloromethyl group and an amine group on the 1,2,4-oxadiazole core positions this compound as a potentially valuable synthon. Emerging research would likely focus on using this bifunctionality. The chloromethyl group could be reacted with various nucleophiles to introduce diverse side chains, while the amine group could be functionalized to modulate the molecule's properties or to attach it to other scaffolds. Research into related 3-amino-1,2,4-oxadiazoles and other multifunctional oxadiazoles is active, particularly in the fields of energetic materials and medicinal chemistry, where they serve as building blocks for compounds with tailored biological activities. researchgate.netmdpi.com

Properties

CAS No.

3966-95-8

Molecular Formula

C3H4ClN3O

Molecular Weight

133.5

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Chloromethyl 1,2,4 Oxadiazol 5 Amine and Its Analogs

Traditional Synthetic Pathways to 1,2,4-Oxadiazoles

The construction of the 1,2,4-oxadiazole (B8745197) ring system is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These traditional pathways form the foundation for the synthesis of more complex derivatives, including the target compound.

Cyclization of Amidoximes with Carboxylic Acid Derivatives

One of the most prevalent and versatile methods for synthesizing 1,2,4-oxadiazoles is the reaction between an amidoxime (B1450833) and a carboxylic acid or its activated derivative. smolecule.comresearchgate.netias.ac.in This approach typically involves a two-step process: the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration step to yield the 1,2,4-oxadiazole ring. smolecule.comnih.gov

The initial acylation can be achieved using various reagents, such as acyl chlorides, anhydrides, or the carboxylic acid itself in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl). nih.gov The subsequent cyclization often requires heating, sometimes in the presence of a base or a dehydrating agent. ias.ac.in However, advancements have led to one-pot procedures where the intermediate O-acylamidoxime is not isolated, streamlining the synthesis. researchgate.net For instance, the Vilsmeier reagent has been employed to activate carboxylic acids for the O-acylation and to promote the subsequent cyclocondensation in a one-pot reaction at room temperature. mdpi.com

Table 1: Examples of Reagents for Cyclization of Amidoximes
Reagent ClassSpecific ExampleReference
Acyl HalideAcyl chloride nih.gov
AnhydrideAcetic anhydride researchgate.net
Carboxylic Acid with Coupling AgentCarboxylic acid with EDC·HCl nih.gov

Approaches from Nitriles and Hydroxylamine (B1172632) Derivatives

The synthesis of 1,2,4-oxadiazoles can also commence from nitriles, which are precursors to the essential amidoxime intermediate. researchgate.netrsc.orgresearchgate.net The reaction of a nitrile with hydroxylamine yields an amidoxime, which can then be subjected to cyclization with a carboxylic acid derivative as described above. ias.ac.innih.gov This multi-step, one-pot approach is attractive due to the wide commercial availability of diverse nitriles. nih.gov

A notable one-pot synthesis involves the reaction of nitriles, aldehydes, and hydroxylamine hydrochloride in the presence of a base. rsc.org In this process, the aldehyde acts as both a substrate and an oxidant. The reaction proceeds through the formation of an amidoxime, its reaction with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole, and subsequent oxidation to the 1,2,4-oxadiazole. rsc.org Microwave-assisted, solvent-free conditions have also been developed for the reaction of nitriles, hydroxylamine, and Meldrum's acid to produce 3,5-disubstituted 1,2,4-oxadiazoles in good yields. organic-chemistry.org

Oxidative Cyclization Protocols for Oxadiazoles (B1248032)

Oxidative cyclization methods provide an alternative route to 1,2,4-oxadiazoles, often proceeding under mild conditions. mdpi.com These reactions can involve the formation of the heterocyclic core through the oxidative coupling of N-H and O-H or C-H bonds. mdpi.com

One such protocol involves the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated oxidative cyclization of amidoximes. researchgate.netthieme-connect.de This method is tolerant of a range of functional groups. researchgate.net Another approach is the electrochemical synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes through dehydrogenative cyclization. rsc.orgrsc.org This process is believed to proceed via the generation of an iminoxy radical, followed by a 1,5-hydrogen atom transfer and intramolecular cyclization. rsc.orgrsc.org Furthermore, iodobenzene (B50100) diacetate (PIDA) has been used as an oxidant for the cyclization of aromatic N-acylguanidines to form 3-amino-1,2,4-oxadiazoles at room temperature. mdpi.com

Targeted Synthesis of 3-(chloromethyl)-1,2,4-oxadiazoles

The synthesis of the specific target molecule, 3-(chloromethyl)-1,2,4-oxadiazol-5-amine, requires strategies to introduce both the chloromethyl group at the 3-position and the amino group at the 5-position of the oxadiazole ring.

Introduction of the Chloromethyl Moiety into the Oxadiazole Scaffold

The chloromethyl group is a key reactive handle on the target molecule. smolecule.com Its introduction can be achieved either by using a precursor already containing the chloromethyl group during the ring formation or by chloromethylation of a pre-formed oxadiazole scaffold.

A common strategy involves the reaction of an appropriate amidoxime with a chloroacetyl derivative. smolecule.com For instance, the reaction of 2-chloro-acetamide oxime with trimethoxymethane (B44869) has been reported for this purpose. smolecule.com Alternatively, chloroacetyl chloride can be reacted with an amidoxime to form the corresponding O-acylamidoxime, which then undergoes cyclodehydration. chemicalbook.com Microwave-assisted protocols have also been utilized, reacting amidoximes with chloroacetyl chloride or other chloromethyl-containing precursors. smolecule.com

Table 2: Precursors for Introducing the Chloromethyl Group
PrecursorReaction PartnerReference
2-Chloro-acetamide oximeTrimethoxymethane smolecule.com
Chloroacetyl chlorideAmidoxime chemicalbook.com
Propargyl alcohols and chloroacetyl chlorideSodium azide (B81097) bohrium.com

The chemical properties of related compounds, such as 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, have been studied, highlighting the reactivity of the chloromethyl group with various nucleophiles. researchgate.net

Formation of the 5-Amino Functionality in 1,2,4-Oxadiazoles

The introduction of a 5-amino group onto the 1,2,4-oxadiazole ring is a crucial step in the synthesis of the target compound. Several methods have been developed to achieve this transformation.

A convenient, one-step synthesis of 5-amino-substituted 1,2,4-oxadiazoles involves the reaction of amidoximes with carbodiimides. nih.govclockss.org This reaction proceeds in good yields and allows for further derivatization of the amino group. nih.gov Another approach involves the reaction of a 5-trihalomethyl-1,2,4-oxadiazole with an amine. google.com For example, 3-methyl-5-amino-1,2,4-oxadiazole can be prepared by treating 3-methyl-5-trichloromethyl-1,2,4-oxadiazole with ammonia. google.com Additionally, a triphenylphosphine-iodine mediated amination of 1,2,4-oxadiazol-5(4H)-ones with tertiary amines can provide 5-dialkylamino-1,2,4-oxadiazoles. organic-chemistry.org

Table 3: Methods for Introducing the 5-Amino Group
Starting MaterialReagentProductReference
AmidoximeCarbodiimide (B86325)5-Amino-1,2,4-oxadiazole nih.govclockss.org
5-Trihalomethyl-1,2,4-oxadiazoleAmine5-Amino-1,2,4-oxadiazole google.com
1,2,4-Oxadiazol-5(4H)-oneTertiary Amine/Ph₃P-I₂5-Dialkylamino-1,2,4-oxadiazole organic-chemistry.org

Advanced Synthetic Strategies and Methodological Innovations

Modern synthetic chemistry continually seeks to improve efficiency, reduce waste, and simplify procedures. For the synthesis of substituted 1,2,4-oxadiazoles, this has led to the development of innovative one-pot, multicomponent, and catalytic reactions, often enhanced by technologies like microwave irradiation.

A general one-pot protocol for synthesizing 5-(substituted amino)-1,2,4-oxadiazoles involves the cyclocondensation of amidoximes with N-substituted thioureas. researchgate.net While not specifically for the 3-chloromethyl analog, this method highlights a common one-pot strategy for installing the 5-amino group. Another relevant one-pot approach involves the reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation, which yields 3,5-disubstituted 1,2,4-oxadiazoles efficiently. organic-chemistry.org

Multicomponent reactions are particularly powerful. For example, a novel MCR has been developed for creating fully substituted 5-amino-4-carboxamidthiazoles, which, while a different heterocycle, demonstrates the power of MCRs in constructing highly functionalized five-membered rings from simple starting materials like an aldehyde, 2-amino-2-cyanoacetamide, and sulfur. researchgate.net The principles of such reactions, where multiple bonds are formed in a single operation, are actively applied to the synthesis of diverse heterocyclic systems, including oxadiazoles. frontiersin.orgnih.gov For instance, a one-pot, three-component synthesis of 1,5,3-oxathiazepanes has been developed using primary amines, formaldehyde, and 2-mercaptoethanol, showcasing the versatility of MCRs. nsc.ru Similarly, a one-pot, three-step protocol for synthesizing triazolo-fused oxazinones from propargyl alcohols, chloroacetyl chloride, and sodium azide has been reported, highlighting the efficiency of generating complex heterocycles without isolating intermediates. researchgate.net

A key intermediate for the title compound is 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, which has been used as a multifunctional synthon. Its synthesis underscores the assembly of the 5-(chloromethyl)-1,2,4-oxadiazole (B2962313) core, which can then be further functionalized. researchgate.net

Table 1: Examples of One-Pot and Multicomponent Reactions for Oxadiazole and Related Heterocycle Synthesis

Reaction TypeStarting MaterialsProduct TypeKey Features
One-Pot CyclocondensationAmidoximes, N-substituted thioureas5-(Substituted amino)-1,2,4-thiadiazoles/oxadiazolesKF/Al2O3 catalysis. researchgate.net
One-Pot Microwave SynthesisNitriles, Hydroxylamine, Meldrum's acid3,5-Disubstituted 1,2,4-oxadiazolesSolvent-free, good to excellent yields. organic-chemistry.org
Three-Component ReactionPropargyl alcohols, Chloroacetyl chloride, Sodium azideTriazolo-fused oxazinonesHigh efficiency (80-95% yields), no isolation of intermediates. researchgate.net

The use of catalysts, including metal complexes, organocatalysts, and solid-supported catalysts, offers milder reaction conditions, improved selectivity, and higher efficiency for the synthesis of 1,2,4-oxadiazoles.

A notable catalytic system for preparing 3,5-disubstituted-1,2,4-oxadiazoles is the combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂). organic-chemistry.org This system effectively catalyzes the reaction between amidoximes and organic nitriles under mild conditions. organic-chemistry.org Iron(III) nitrate (B79036) has also been employed to mediate the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org More recently, scandium(III) triflate (Sc(OTf)₃) has been shown to catalyze the condensation of amidoximes with orthoesters, while titanium dioxide nanoparticles have been used for the synthesis of 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles. mdpi.com

Organocatalysis, which uses small organic molecules to accelerate reactions, is a key pillar of green chemistry. Ascorbic acid (Vitamin C) has been reported as an efficient organocatalyst for the synthesis of 2-amino-1,3,4-oxadiazoles. acs.org In a different approach, the phosphine-iodine combination (Ph₃P-I₂) mediates the amination of 1,2,4-oxadiazol-5(4H)-ones, providing a direct route to 5-dialkylamino 1,2,4-oxadiazoles. organic-chemistry.org

Table 2: Catalytic Methods in 1,2,4-Oxadiazole Synthesis

Catalyst SystemReactantsProductReference
PTSA-ZnCl₂Amidoximes, Organic nitriles3,5-Disubstituted-1,2,4-oxadiazoles organic-chemistry.org
Iron(III) nitrateAlkynes, Nitriles3-Acyl-1,2,4-oxadiazoles organic-chemistry.org
Sc(OTf)₃Amidoximes, Orthoesters1,2,4-Oxadiazoles mdpi.com
Titanium dioxide nanoparticlesAryl amidoximes, Trifluoroacetimidoyl chlorides3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles mdpi.com
Ascorbic AcidSemicarbazides2-Amino-1,3,4-oxadiazoles acs.org

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving product purity. nih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles.

Several studies have detailed the microwave-assisted synthesis of 1,2,4-oxadiazole analogs. One approach involves the one-pot reaction of nitriles and hydroxylamine hydrochloride with acyl halides under solvent-free conditions, supported on magnesia-supported sodium carbonate. researchgate.net Another method describes the rapid synthesis of 5-substituted-2-aminosulfonamide-1,3,4-oxadiazoles using a three-component coupling promoted by a polymer-supported base under microwave heating. capes.gov.br

The synthesis of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, a structural isomer of the target class, was achieved via microwave irradiation of a carbohydrazide (B1668358) intermediate with chloroacetyl chloride and phosphoryl oxychloride. banglajol.info This demonstrates the feasibility of forming the chloromethyl-oxadiazole core using microwave energy. banglajol.inforesearchgate.net Furthermore, a novel strategy for constructing the 1,2,4-oxadiazole ring on a silica-supported system under microwave irradiation has been developed, offering a fast and efficient route to these compounds. nih.gov

Green chemistry principles, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to heterocycle synthesis. researchgate.net This includes the use of environmentally benign solvents (like water), solvent-free reaction conditions, and organocatalysts. researchgate.netacs.org The use of visible-light photoredox catalysis, for example, provides a green and powerful method for synthesizing 1,2,4-oxadiazole derivatives under mild conditions. acs.org

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of the final product are critical steps in any synthetic sequence to ensure the required purity for subsequent applications. For this compound and its analogs, standard chromatographic and crystallization techniques are commonly employed.

Column chromatography is the most frequently cited method for the purification of oxadiazole derivatives. Silica gel is the standard stationary phase, with elution systems typically consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). nih.govnih.gov The specific ratio of the solvents is adjusted to achieve optimal separation of the target compound from byproducts and unreacted starting materials.

Recrystallization is another effective method for purifying solid products. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. Methanol is a commonly used solvent for the recrystallization of oxadiazole derivatives. mdpi.com

For more advanced and high-throughput applications, automated and continuous purification systems are being developed. A continuous flow process for the synthesis of 1,3,4-oxadiazoles has been reported that features an integrated in-line quenching and liquid-liquid extraction step, followed by chromatography. nih.gov In this setup, dichloromethane (B109758) was used as the extraction solvent to separate the product from the reaction solvent (DMSO) and aqueous phase, demonstrating a sophisticated approach to purification that can be scaled up. nih.gov

Table 3: Common Purification Techniques for Oxadiazole Derivatives

TechniqueDetailsApplication ExampleReference
Column ChromatographySilica gel (60-120 or 100-200 mesh) with hexane/ethyl acetate eluent.Isolation of (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles. nih.gov
RecrystallizationUse of a single solvent (e.g., methanol) to purify crude solid products.Purification of 5-phenyl-1,3,4-oxadiazole derivatives. mdpi.com
Continuous Flow ExtractionIn-line liquid-liquid extraction coupled with flow synthesis.High-throughput purification of 1,3,4-oxadiazoles using a DMSO/DCM/water system. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Chloromethyl 1,2,4 Oxadiazol 5 Amine

Reactivity Profile of the Chloromethyl Group

The chloromethyl group attached to the C3 position of the 1,2,4-oxadiazole (B8745197) ring is the primary electrophilic site of the molecule. The electron-withdrawing nature of the adjacent oxadiazole ring enhances the electrophilicity of the methylene (B1212753) carbon, making it susceptible to attack by various nucleophiles.

Nucleophilic Substitution Reactions (SN1, SN2 Pathways)

The most characteristic reaction of the chloromethyl group is nucleophilic substitution, where the chloride ion is displaced by a nucleophile. Given that this is a primary alkyl halide, the reaction predominantly proceeds via an SN2 (Substitution, Nucleophilic, Bimolecular) pathway. The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). This backside attack leads to an inversion of configuration at the carbon center, although this is not relevant for the achiral chloromethyl group. The reaction rate is dependent on the concentration of both the substrate and the incoming nucleophile.

The alternative SN1 (Substitution, Nucleophilic, Unimolecular) pathway is highly unlikely for this primary halide. The SN1 mechanism involves a two-step process initiated by the slow, rate-determining departure of the leaving group to form a carbocation intermediate. Primary carbocations are notoriously unstable, making this pathway energetically unfavorable compared to the SN2 mechanism.

The chloromethyl group on the oxadiazole ring readily undergoes substitution with a variety of nucleophiles. This reactivity is exploited to introduce diverse functionalities onto the core structure. For instance, reactions with primary or secondary amines are commonly used to synthesize more complex derivatives. Research on related 5-(chloromethyl)-1,3,4-oxadiazole structures has shown that treatment with various primary or secondary amines leads to the corresponding amine derivatives in good yields. This transformation is fundamental in building larger molecular scaffolds. frontiersin.org The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the HCl formed during the reaction. The addition of potassium iodide (KI) can catalyze the reaction through the in-situ formation of the more reactive iodomethyl intermediate via the Finkelstein reaction. frontiersin.org

The versatility of this reaction is further demonstrated by the use of different types of nucleophiles, as detailed in the table below.

NucleophileReagent(s)Product TypeRef.
Amines (Primary/Secondary)R¹R²NH, K₂CO₃, DMF3-((Dialkylamino)methyl)-1,2,4-oxadiazol-5-amine frontiersin.org
QuinazolinonesQuinazolinone derivative, K₂CO₃, KI, DMFN-((3-Aryl-1,2,4-oxadiazol-5-yl)methyl)quinazolinone frontiersin.org
Alcohols / PhenolsROH, Base3-((Alkoxy)methyl)-1,2,4-oxadiazol-5-amine smolecule.com
ThiolsRSH, Base3-((Alkylthio)methyl)-1,2,4-oxadiazol-5-amine

Elimination Reactions

Elimination reactions, such as dehydrochlorination, would involve the removal of a hydrogen atom from the methylene group and the chloride ion to form a double bond. For 3-(chloromethyl)-1,2,4-oxadiazol-5-amine, this would lead to the formation of a highly reactive and likely unstable exocyclic methylene species.

There is a notable lack of documented evidence in the scientific literature for the direct elimination reaction of the chloromethyl group on this specific heterocyclic system under standard basic conditions. This suggests that nucleophilic substitution is the overwhelmingly favored pathway. The formation of a double bond exocyclic to the oxadiazole ring may be energetically unfavorable. However, elimination reactions have been employed in related systems to generate unsaturation. For example, the di-dehydrobromination of 5-(1,2-dibromo-2-arylethyl)-3-aryl-1,2,4-oxadiazoles using a strong base like sodium amide (NaNH₂) has been used to synthesize 5-arylacetylenyl-1,2,4-oxadiazoles. beilstein-journals.orgnih.gov This demonstrates that elimination can be forced under vigorous conditions on related side chains to create triple bonds.

Radical Reactions and Coupling Strategies

The involvement of the chloromethyl group in radical reactions or as a partner in transition-metal-catalyzed cross-coupling reactions is not a widely reported transformation for this class of compounds. Standard cross-coupling reactions like Suzuki or Heck typically employ aryl halides or triflates rather than alkyl halides.

However, modern synthetic methods have opened possibilities for such transformations. Photoredox catalysis, for example, is capable of generating radicals from alkyl halides under mild conditions. A study on a different heterocyclic system, thiazolino ring-fused 2-pyridones, demonstrated that a C7-chloromethyl group can undergo a photoredox-catalyzed cross-coupling reaction. acs.org In this process, the photocatalyst, upon excitation by light, generates a radical on the methyl carbon by single-electron transfer (SET). This radical can then engage in coupling with other radical species or add to other molecules. acs.org While not demonstrated specifically for this compound, this precedent suggests a potential, yet unexplored, avenue for its functionalization via radical pathways.

Reactivity of the 5-Amino Functionality

The 5-amino group is a nucleophilic center and can undergo reactions typical of aromatic or heteroaromatic amines. Its reactivity is influenced by the electron-withdrawing nature of the 1,2,4-oxadiazole ring, which can modulate its nucleophilicity and basicity.

Acylation, Alkylation, and Arylation Reactions

The amino group at the C5 position can be readily acylated, alkylated, or arylated to introduce a wide variety of substituents, further diversifying the chemical space accessible from this scaffold.

Acylation: The reaction of the 5-amino group with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides). Studies on 5-amino-substituted 1,2,4-oxadiazoles have shown that these compounds can be derivatized to form acetamides. researchgate.netnih.gov This reaction is generally high-yielding and provides a straightforward method for modifying the properties of the parent compound.

Alkylation: While less common than acylation, the amino group can also undergo alkylation. For example, similar 2-amino-1,3,4-oxadiazole cores have been successfully alkylated using reagents like benzyl (B1604629) chloride. acs.org

Arylation: The synthesis of 5-arylamino-1,2,4-oxadiazoles has been achieved through the reaction of amidoximes with aromatic carbodiimides, indicating that the N-aryl bond can be formed during the ring synthesis itself. researchgate.net

Reaction TypeReagent(s)Product TypeRef.
AcylationAcetyl Chloride, BaseN-(3-(Chloromethyl)-1,2,4-oxadiazol-5-yl)acetamide nih.gov
AlkylationBenzyl Chloride, BaseN-Benzyl-3-(chloromethyl)-1,2,4-oxadiazol-5-amine acs.org
ArylationAryl Carbodiimide (B86325)N-Aryl-3-(chloromethyl)-1,2,4-oxadiazol-5-amine researchgate.net

Oxidation and Reduction Transformations of the Amino Group

The amino group can undergo oxidative transformations, with diazotization being the most prominent example for heteroaromatic amines.

Oxidation: The 5-amino group can be converted into a diazonium salt upon treatment with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures. uobaghdad.edu.iq These diazonium salts are often unstable but serve as valuable intermediates. They can be subsequently converted into a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer-type reactions or used in azo coupling reactions with electron-rich aromatic compounds (like phenols or anilines) to form highly colored azo compounds. uobaghdad.edu.iquobaghdad.edu.iq The diazotization of amino-1,2,5-oxadiazoles has been studied, highlighting the potential for this chemistry on the closely related 1,2,4-oxadiazole ring. researchgate.net

Reduction: The amino group is already in a reduced state and is generally stable to further reduction. Chemical transformations involving reduction are typically associated with the conversion of higher oxidation state nitrogen functionalities (like nitro or azo groups) to an amino group, rather than the reduction of the amino group itself.

Diazo and Coupling Reactions

The 5-amino group of this compound is expected to undergo typical reactions of a primary heteroaromatic amine. One of the most significant of these is diazotization, which would involve treatment with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt. While not specifically documented for this compound, this transformation is a cornerstone of heterocyclic chemistry, converting the amino group into a versatile leaving group for the introduction of a wide array of other functionalities.

The chloromethyl group at the C3 position serves as an electrophilic site, making it amenable to coupling reactions with various nucleophiles. This has been demonstrated in the synthesis of novel quinazoline-4-one/1,2,4-oxadiazole hybrids. frontiersin.org In these reactions, 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole derivatives are coupled with 2-thioquinazoline derivatives in the presence of a base such as anhydrous potassium carbonate (K₂CO₃) and a catalyst like potassium iodide (KI) in a solvent like dimethylformamide (DMF). frontiersin.org This nucleophilic substitution reaction proceeds with high yields, demonstrating the utility of the chloromethyl group as a handle for molecular elaboration. frontiersin.org

Table 1: Examples of Coupling Reactions with 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazole Derivatives
Quinazoline Reactant1,2,4-Oxadiazole Reactant (Aryl Group)Product Yield (%)Reference
2-Thio-3-phenylquinazolin-4(3H)-onePhenyl85 frontiersin.org
2-Thio-3-phenylquinazolin-4(3H)-one4-Chlorophenyl82 frontiersin.org
2-Thio-3-phenylquinazolin-4(3H)-one4-Methoxyphenyl88 frontiersin.org
2-Thio-3-(p-tolyl)quinazolin-4(3H)-one4-Chlorophenyl86 frontiersin.org

Intramolecular and Intermolecular Reactions Involving the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is a five-membered heterocycle with a low level of aromaticity and a labile O-N bond. chim.it These characteristics make it susceptible to various ring transformations, often leading to the formation of more stable heterocyclic systems. chim.it The reactivity of the ring can be influenced by the nature of the substituents at the C3 and C5 positions. In this compound, the electron-donating amino group and the electron-withdrawing chloromethyl group would have opposing effects on the electron density of the ring, potentially modulating its reactivity in these transformations.

Ring-Opening and Rearrangement Pathways

One of the most well-studied rearrangements of the 1,2,4-oxadiazole system is the Boulton-Katritzky Rearrangement (BKR) . This thermally induced or base-catalyzed reaction involves an internal nucleophilic substitution, where a nucleophilic atom within a three-atom side chain at the C3 position attacks the electrophilic N2 atom of the oxadiazole ring. chim.it This leads to the cleavage of the weak O-N bond and the formation of a new, more stable heterocyclic ring. chim.it For example, 3-acylamino-1,2,4-oxadiazoles can undergo a ring-degenerate BKR in the presence of a base like potassium tert-butoxide. acs.org The presence of an amino group at C5, as in the title compound, could influence the propensity for such rearrangements. Studies on 3-aminoisoxazoles and 1,2,4-oxadiazol-3-amines have shown that they can undergo a tandem C-N coupling/Boulton-Katritzky rearrangement process. rsc.org

Another significant rearrangement pathway is the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism . This is particularly prevalent in reactions with nucleophiles like hydrazine (B178648). nih.govacs.org The reaction of various 1,2,4-oxadiazoles with an excess of hydrazine has been shown to produce 3-amino-1,2,4-triazoles through a reductive ANRORC pathway. nih.govacs.org This involves the initial addition of hydrazine to the 1,2,4-oxadiazole, followed by ring-opening, subsequent ring-closure to a new heterocyclic system, and a final reduction step. nih.gov Theoretical studies have been conducted to elucidate the mechanism of the ANRORC-like rearrangement between 1,2,4-oxadiazole derivatives and methylhydrazine. rsc.org

Photochemical rearrangements of 1,2,4-oxadiazoles have also been observed. For instance, 3-amino-1,2,4-oxadiazoles can rearrange to 1,3,4-oxadiazoles upon irradiation, likely via a "ring contraction-ring expansion" (RCE) route. chim.it

Cycloaddition Reactions

The 1,2,4-oxadiazole ring can participate in cycloaddition reactions, although this is less common than its rearrangement chemistry. The synthesis of the 1,2,4-oxadiazole ring itself is often achieved through a [3+2] cycloaddition (1,3-dipolar cycloaddition) between a nitrile oxide and a nitrile. chim.itresearchgate.net While the fully formed ring is relatively stable, it can, under certain conditions, act as a diene or a dienophile in cycloaddition reactions.

There is potential for inverse-electron-demand Diels-Alder reactions, particularly with electron-rich dienophiles, given the electron-deficient nature of the oxadiazole ring. The electronic nature of the substituents at C3 and C5 would play a crucial role in modulating the feasibility and outcome of such reactions. For instance, electron-withdrawing groups on the oxadiazole ring would facilitate reactions with electron-rich alkenes. While specific examples involving 5-amino-1,2,4-oxadiazoles in cycloaddition reactions are scarce, the general reactivity pattern of heterocycles suggests this as a plausible, albeit likely challenging, transformation.

Detailed Reaction Mechanism Studies and Kinetics

Detailed mechanistic studies on the reactivity of this compound are not available in the current literature. However, mechanistic insights can be drawn from studies on related 1,2,4-oxadiazole systems.

The mechanism of the Boulton-Katritzky rearrangement of 3-acylamino-1,2,4-oxadiazoles has been investigated using both experimental methods and DFT calculations. acs.org These studies have shown a competition between the reversible BKR and a slower, irreversible one-atom side-chain rearrangement that leads to more stable 1,3,4-oxadiazoles. acs.org The competition arises from the presence of two alternative nucleophilic sites in the deprotonated side chain of the starting material. acs.org

For the ANRORC rearrangement , theoretical studies on the reaction of polyfluoroaryl-1,2,4-oxadiazoles with methylhydrazine have elucidated the potential energy surface. rsc.org These studies indicate that the most favorable pathway involves an initial attack of the amine on the aryl moiety, with the thermodynamic stability of the resulting intermediate being a key determinant of the reaction path. rsc.org The cyclization step, leading to a spiro intermediate, was identified as the rate-determining step. rsc.org

Kinetic studies on the formation of the 1,2,4-oxadiazole ring itself, specifically the cyclization of O-acylamidoximes, have been performed. researchgate.net These studies, conducted in various solvents at elevated temperatures, have helped to propose a detailed mechanism for the ring-forming dehydration step. researchgate.net

Table 2: Mechanistic Aspects of 1,2,4-Oxadiazole Rearrangements
Rearrangement TypeKey Mechanistic FeatureInfluencing FactorsTypical ProductReference
Boulton-Katritzky (BKR)Intramolecular nucleophilic attack of a side-chain atom on the ring N2.Base catalysis, temperature, nature of the side chain.A different five-membered heterocycle (e.g., triazoles, imidazoles). chim.itacs.orgrsc.org
ANRORCAddition of an external nucleophile, ring-opening, and subsequent ring-closure.Nature and concentration of the nucleophile (e.g., hydrazine).A new heterocyclic system (e.g., 1,2,4-triazoles). nih.govacs.orgrsc.org
Photochemical RearrangementRing contraction-ring expansion (RCE) or internal cyclization-isomerization (ICI).UV irradiation, basic conditions.Isomeric oxadiazoles (B1248032) (e.g., 1,3,4-oxadiazole). chim.it

Derivatization and Structural Diversification of the 3 Chloromethyl 1,2,4 Oxadiazol 5 Amine Scaffold

Design Principles for Novel 3-(chloromethyl)-1,2,4-oxadiazol-5-amine Derivatives

The 1,2,4-oxadiazole (B8745197) ring is a key structural motif in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester groups. acs.orgbeilstein-journals.org This heterocycle is present in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov The design of novel derivatives of this compound is guided by several key principles aimed at enhancing therapeutic potential.

A primary strategy involves the strategic modification of substituents at the 3- and 5-positions of the oxadiazole ring to modulate the molecule's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity. acs.orgclockss.org Structure-activity relationship (SAR) studies have shown that the introduction of an additional amine functional group can increase the hydrogen bonding capacity of the pharmacophore, potentially leading to enhanced efficacy. clockss.org Furthermore, altering the hydrophilicity through the introduction of various side chains on the nitrogen atom can significantly impact biological activity. clockss.org

Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are instrumental in guiding the design of new derivatives. nih.govresearchgate.net These techniques help in understanding the interactions between the designed molecules and their biological targets, allowing for the rational design of compounds with improved potency and selectivity. nih.govacs.org For instance, QSAR studies on 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amine derivatives have highlighted the importance of quantum chemical descriptors and hydrophobicity in their anti-proliferative activity. researchgate.net

Functionalization at the Chloromethyl Position

The chloromethyl group at the 3-position of the 1,2,4-oxadiazole ring is a reactive handle that readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. researchgate.net

Formation of Alkyl, Aryl, and Heteroaryl Derivatives

The carbon-chlorine bond in the chloromethyl group is susceptible to cleavage, facilitating the attachment of various carbon-based moieties. While direct alkylation, arylation, or heteroarylation at this position is not extensively detailed in the provided search results, the synthesis of 1,2,4-oxadiazoles with diverse substituents at the 3- and 5-positions is well-established. organic-chemistry.orgnih.gov These methods often involve the cyclization of amidoximes with various reagents. nih.gov For example, 3,5-disubstituted-1,2,4-oxadiazoles can be synthesized from the reaction of amidoximes and organic nitriles. organic-chemistry.org The synthesis of various 3-aryl-5-(substituted)-1,2,4-oxadiazoles has been achieved through different synthetic routes, indicating the feasibility of introducing aryl and heteroaryl groups at the 3-position. beilstein-journals.orgmdpi.com

Introduction of Oxygen, Sulfur, and Nitrogen Linkers

The electrophilic nature of the carbon in the chloromethyl group makes it a prime target for nucleophilic attack by atoms such as oxygen, sulfur, and nitrogen. This allows for the formation of ether, thioether, and amine linkages, respectively.

The reaction of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan with N- and S-nucleophiles has been demonstrated, showcasing the reactivity of the chloromethyl group. researchgate.net Similarly, the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine was achieved by reacting the chloromethyl intermediate with various primary and secondary amines. researchgate.netbanglajol.info This highlights a general strategy for introducing nitrogen-containing substituents.

The formation of thioether linkages has also been reported. For instance, the reaction of chloroacetamide derivatives of oxadiazoles (B1248032) with mercapto compounds proceeds to give the corresponding thioether products. ekb.eg While not directly involving this compound, this demonstrates the principle of forming sulfur linkages at a carbon adjacent to the oxadiazole ring.

Modifications at the 5-Amino Position

The amino group at the 5-position of the 1,2,4-oxadiazole ring is a key site for derivatization, allowing for the introduction of a wide range of functionalities to modulate the compound's properties.

N-Substituted Amino-oxadiazoles

The synthesis of N-substituted 5-amino-1,2,4-oxadiazoles is a common strategy for structural diversification. clockss.org One established method involves the reaction of 5-trichloromethyl-1,2,4-oxadiazole derivatives with primary or secondary amines, resulting in the nucleophilic substitution of the trichloromethyl group. clockss.orggoogle.com Another approach is the reaction of amidoximes with carbodiimides, which provides a convenient route to 5-amino-substituted 1,2,4-oxadiazoles. nih.govresearchgate.net This reaction can be tuned to produce either 5-alkylamino- or 5-arylamino-1,2,4-oxadiazoles depending on the reaction conditions and the carbodiimide (B86325) used. clockss.org

Table 1: Synthesis of N-Substituted 5-Amino-1,2,4-oxadiazoles

Starting Material 1Starting Material 2ProductReference
Amidoxime (B1450833)Carbodiimide5-Amino-substituted 1,2,4-oxadiazole clockss.orgnih.govresearchgate.net
5-Trichloromethyl-1,2,4-oxadiazoleAmineN-Substituted 5-amino-1,2,4-oxadiazole clockss.orggoogle.com

This table is interactive. Click on the headers to sort.

Formation of Amides, Ureas, and Thioureas

The amino group at the 5-position can be readily acylated to form amides. For example, 5-amino-substituted 1,2,4-oxadiazoles have been derivatized to their corresponding acetamides. nih.gov The acylation of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine with various acid chlorides has been shown to produce a range of N-acylated products. ekb.eg

The formation of ureas and thioureas from the 5-amino group is also a viable synthetic route. The reaction of 5-amino-1,2,4-oxadiazoles with isocyanates or isothiocyanates would be the expected pathway to these derivatives. For instance, the reaction of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine with phenyl isocyanate and 3-chlorophenyl isocyanate afforded the corresponding urea (B33335) derivatives. ekb.eg The synthesis of urea-containing compounds often involves the reaction of an amine with an isocyanate intermediate. nih.gov Similarly, the formation of thioureas can be achieved through the reaction of an amine with an isothiocyanate. mdpi.com

Table 2: Derivatization of the 5-Amino Group

ReagentProduct TypeReference
Acid ChlorideAmide ekb.egnih.gov
IsocyanateUrea ekb.eg
IsothiocyanateThiourea mdpi.com

This table is interactive. Click on the headers to sort.

Hybrid Molecule Design Incorporating the 1,2,4-Oxadiazole Core

The strategic design of hybrid molecules, which covalently link two or more pharmacophoric units, is a prominent approach in medicinal chemistry. This strategy aims to create synergistic effects, enhance biological activity, or modulate physicochemical properties. The 1,2,4-oxadiazole ring is an attractive scaffold for this purpose due to its favorable characteristics. It is recognized as a bioisosteric equivalent of ester and amide groups, offering increased stability against hydrolysis. nih.govfrontiersin.orgnih.gov This inherent stability makes it a reliable component in the complex architecture of hybrid molecules.

Fusion with other Heterocyclic Systems (e.g., quinazoline, triazole, pyridine)

The fusion of the 1,2,4-oxadiazole moiety with other biologically active heterocyclic systems has led to the development of novel molecular hybrids with significant therapeutic potential.

Quinazoline Hybrids: A notable area of research involves the combination of 1,2,4-oxadiazole with the quinazoline-4-one scaffold. nih.govfrontiersin.org Researchers have designed and synthesized novel series of 1,2,4-oxadiazole/quinazoline-4-one hybrids as potential antiproliferative agents. nih.govfrontiersin.orgnih.gov In these designs, the two heterocyclic systems are often connected through a linker, such as a methylamino group. researchgate.net For instance, one synthetic route involves preparing 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole derivatives and coupling them with quinazolinone precursors. frontiersin.org

Studies have shown that these hybrids exhibit significant antiproliferative activity. nih.gov Certain compounds from these series have been identified as potent dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAFV600E, a common mutation in some cancers. nih.govnih.gov Further investigations into their mechanism revealed that some of these hybrids can also inhibit the mutant EGFRT790M, a common resistance mutation, and can induce cell cycle arrest. nih.govnih.gov

Triazole Hybrids: The 1,2,4-oxadiazole ring has also been hybridized with the 1,2,4-triazole (B32235) moiety. The triazole ring itself is a key component in various antifungal and antibacterial agents. impactfactor.orgnih.govresearchgate.net The combination of these two five-membered heterocycles can lead to molecules with diverse biological activities. chim.it Synthetic methodologies have been developed for the high-throughput synthesis of both 1,2,4-oxadiazole and 1,2,4-triazole libraries in continuous flow reactors, facilitating the rapid generation of diverse hybrid structures for screening. rsc.org The Boulton-Katritzky rearrangement is one of the investigated transformations of 1,2,4-oxadiazoles, which can lead to the formation of 1,2,4-triazoles under certain conditions. chim.it

Pyridine (B92270) Hybrids: The pyridine ring is another privileged heterocycle frequently incorporated into hybrid molecule design alongside the 1,2,4-oxadiazole core. nih.gov For example, a series of imidazo[1,2-a]pyridine-oxadiazole hybrids were synthesized and evaluated for their in-vitro anticancer activity against various cancer cell lines. nih.gov One compound, in particular, demonstrated high potency against lung cancer cells, inducing apoptosis. nih.gov Furthermore, studies on N-pyridyl ureas containing a 1,2,4-oxadiazole moiety have explored the noncovalent π-π stacking interactions between the oxadiazole and pyridine rings, which can be crucial for binding to biological targets like DNA. nih.gov

Table 1: Examples of 1,2,4-Oxadiazole Hybrid Molecules and Their Reported Activities

Hybrid System Compound Example Linker/Fusion Point Reported Biological Activity Reference(s)
Quinazoline 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-3-methylquinazolin-4(3H)-one (Compound 9b) Methylamino Potent dual EGFR/BRAFV600E inhibitor; antiproliferative action. nih.gov, nih.gov
Quinazoline 2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-3-methylquinazolin-4(3H)-one (Compound 9c) Methylamino Strong antiproliferative agent; dual EGFR/BRAFV600E inhibitor. nih.gov, nih.gov
Imidazo[1,2-a]pyridine Compound 6d (structure specified in source) Not specified Potent anti-proliferative agent against A549 lung cancer cells (IC₅₀ = 2.8 ± 0.02 μM). nih.gov
Pyridine N-pyridyl ureas bearing 1,2,4-oxadiazole moiety Urea π-π stacking interactions with potential for DNA binding. nih.gov
Triazole 3-(5-(3,5-dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine Thioether Antibacterial activity. impactfactor.org

Advanced Spectroscopic and Crystallographic Characterization of 3 Chloromethyl 1,2,4 Oxadiazol 5 Amine and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption characteristics of 1,2,4-oxadiazole (B8745197) derivatives are determined by the electronic transitions between molecular orbitals. For molecules containing heteroatoms and multiple bonds, such as 3-(chloromethyl)-1,2,4-oxadiazol-5-amine, transitions like n→π* and π→π* are expected. The amino group at the 5-position is anticipated to act as an auxochrome, potentially shifting the absorption maxima to longer wavelengths (a bathochromic shift) and increasing the molar absorptivity.

In a study of 5-perfluoroalkyl-3-amino-1,2,4-oxadiazoles, UV absorption and fluorescence spectra, supported by time-dependent DFT calculations, indicated the involvement of a neutral singlet excited state in the photoexcitation process nih.gov. This suggests that the electronic transitions are influenced by the nature of the substituents on the oxadiazole ring. For this compound, the interplay between the electron-donating amino group and the electron-withdrawing chloromethyl group, along with the inherent electronic structure of the 1,2,4-oxadiazole ring, would dictate its UV-Vis absorption profile.

The absorption bands for new azomethines containing a 1,3,4-oxadiazole (B1194373) ring, an isomer of the 1,2,4-oxadiazole, were observed in the range of 240–420 nm researchgate.net. While the isomeric form is different, this provides a general range for electronic absorptions in related five-membered heterocyclic systems. It is plausible that this compound would exhibit absorption maxima within this region, corresponding to the energy required for electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Table 1: Predicted Electronic Transitions for this compound Based on Analogous Compounds

Type of Transition Expected Wavelength Range (nm) Associated Moieties
π → π* 200 - 300 1,2,4-Oxadiazole ring
n → π* 300 - 400 N and O atoms of the oxadiazole ring, Amino group

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, the crystallographic data of a closely related compound, 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine, offers valuable insights into the potential solid-state structure researchgate.net.

The analysis of 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine revealed a monoclinic crystal system with the space group P21/c. In this structure, the oxadiazole ring and the adjacent pyridine (B92270) ring are coplanar, with a dihedral angle of only 0.3(3)° researchgate.net. This planarity is a common feature in conjugated heterocyclic systems and is likely to be observed in derivatives of this compound.

Table 2: Crystallographic Data for the Analogous Compound 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine

Parameter Value researchgate.net
Chemical Formula C8H6ClN3O
Molecular Weight 195.61
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.512 (2)
b (Å) 11.486 (2)
c (Å) 7.2080 (14)
β (°) 94.11 (3)
Volume (ų) 868.1 (3)
Z 4
Calculated Density (Mg m⁻³) 1.497

The crystal packing of molecular solids is governed by a network of intermolecular interactions. In the case of this compound, the presence of an amino group introduces the potential for strong hydrogen bonding (N-H···N and N-H···O), which would likely play a dominant role in the crystal packing.

In the crystal structure of 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine, weak C-H···N intermolecular contacts are observed researchgate.net. For the title compound, the amino group would be a primary donor for hydrogen bonds, likely interacting with the nitrogen and oxygen atoms of the oxadiazole rings of neighboring molecules. The chloromethyl group could also participate in weaker C-H···O or C-H···N interactions. Such interactions are crucial in stabilizing the crystal lattice.

The conformation of a molecule in the solid state is its three-dimensional shape, which is influenced by both intramolecular and intermolecular forces. For 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine, the planarity of the oxadiazole and pyridine rings is a key conformational feature, stabilized by intramolecular C-H···N interactions researchgate.net.

Applications of 3 Chloromethyl 1,2,4 Oxadiazol 5 Amine in Specialized Chemical Synthesis and Materials Science

Utilization as a Key Intermediate in Multi-Step Organic Syntheses

The bifunctional nature of 3-(chloromethyl)-1,2,4-oxadiazol-5-amine, featuring both an electrophilic chloromethyl moiety and a nucleophilic amine, makes it a valuable synthon in multi-step organic syntheses. These reactive sites can be addressed sequentially to construct more elaborate molecular architectures.

Synthesis of Complex Heterocyclic Scaffolds

The 1,2,4-oxadiazole (B8745197) ring is a recognized bioisostere for ester and amide groups, making it a desirable component in medicinal chemistry. researchgate.net The presence of the chloromethyl and amino groups on the this compound scaffold provides handles for constructing larger, more complex heterocyclic systems.

Research on analogous compounds, such as 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, demonstrates the synthetic utility of the chloromethyl group on the oxadiazole ring. In this related molecule, the chloromethyl group readily reacts with various N- and S-nucleophiles, allowing for the attachment of other functional groups or heterocyclic rings. researchgate.netosi.lv This reactivity is fundamental to its role as a synthon for creating new 1,2,5-oxadiazole derivatives. researchgate.netosi.lv Similarly, the amino group can undergo reactions like acylation and oxidation, further expanding the range of possible derivatives. researchgate.net These transformations highlight how a molecule with this specific arrangement of functional groups can serve as a starting point for diverse and complex heterocyclic structures. The development of new heterocyclic scaffolds is a significant area of research, particularly in the search for novel therapeutic agents. nih.gov

Precursor for Advanced Building Blocks

Beyond the direct synthesis of complex final targets, this compound can serve as a precursor to other, more advanced, building blocks. The strategic modification of its functional groups can yield new synthons with tailored reactivity. For example, the chlorine atom in the chloromethyl group can be substituted by other moieties to create a new generation of intermediates.

Studies on related isomers, such as 5-(chloromethyl)-1,3,4-oxadiazol-2-yl derivatives, show that the chloromethyl group is a key site for derivatization. It can be reacted with various primary or secondary amines to produce a library of new amine derivatives. banglajol.info This principle of using the chloromethyl group as a reactive handle for building block elaboration is a central theme. The resulting advanced building blocks can then be used in subsequent synthetic steps, for instance, in the construction of pyrazole-containing diamides with potential applications in agrochemistry. nih.gov

Role in Agrochemical Research and Development (focused on synthetic methods)

The 1,2,4-oxadiazole heterocycle is a structural motif found in various biologically active compounds, including those developed for agricultural applications. The synthetic versatility of molecules like this compound makes them of interest in the design of new agrochemicals.

Synthetic Strategies for Agrochemical Analogues

The development of novel pesticides and herbicides often involves the synthesis of a wide range of analogues of a lead compound to optimize activity and safety. The functional groups on this compound allow it to be incorporated into various molecular skeletons to explore structure-activity relationships.

The synthesis of trifluoromethylpyridines, which are key structural motifs in many active agrochemical ingredients, exemplifies the complex synthetic strategies used in this field. semanticscholar.org Building blocks that offer flexible and efficient routes to a variety of derivatives are highly valued. The reactivity of the chloromethyl group, for instance, allows for its linkage to other fragments, a common strategy in creating libraries of compounds for screening. Research into pyrazine (B50134) compounds for pest control also highlights the modular approach to building potential agrochemicals, where different heterocyclic cores are combined to achieve the desired biological effect. googleapis.com

Contributions to Polymer and Material Science

The incorporation of heterocyclic rings into polymer backbones is a known strategy for developing materials with enhanced properties, such as thermal stability. The 1,2,4-oxadiazole ring, in particular, has been explored for its potential to create heat-resistant materials.

Design of Heat-Resistant Polymers

High-performance polymers that can withstand elevated temperatures are crucial for various industrial and technological applications. The inherent thermal stability of aromatic and heterocyclic rings makes them ideal components for such materials. The 1,2,4-oxadiazole ring is noted for its high thermal stability and has been incorporated into materials designed for high-energy applications, which often also requires excellent heat resistance. researchgate.netrsc.org

The general strategy involves creating polymers where these stable rings are linked together. The bifunctional nature of this compound presents a theoretical pathway for its use as a monomer in polymerization reactions. The amino group and the chloromethyl group could potentially react with appropriate co-monomers to form long polymer chains. For example, research into functional polymers derived from 4-chloromethyl styrene (B11656) shows how the chloromethyl group can be used to attach other functionalities or to participate in polymerization, leading to materials with high glass transition temperatures. researchgate.net The combination of the stable oxadiazole ring with the reactive functionalities makes this compound a candidate for the design of novel heat-resistant polymers.

Development of Scintillating Materials

The development of new organic scintillators, materials that emit light upon exposure to ionizing radiation, is a critical area of research for applications in medical imaging, high-energy physics, and national security. The core of a successful organic scintillator lies in its molecular structure, which must efficiently absorb high-energy radiation and convert it into visible light. While direct research on this compound as a scintillator is not yet publicly documented, the broader class of oxadiazole derivatives has shown considerable promise in this arena.

The 1,3,4-oxadiazole (B1194373) isomer, for instance, has been incorporated into scintillating materials. These compounds are known for their thermal and chemical stability, as well as their electron-transporting properties, which are crucial for efficient scintillation. The 1,2,4-oxadiazole ring, present in the subject compound, shares some of these favorable electronic and structural characteristics. The presence of the amino and chloromethyl groups on the 1,2,4-oxadiazole core of this compound offers functional handles for further chemical modification. These groups could be utilized to tune the photophysical properties of the molecule, such as the emission wavelength and quantum yield, which are key performance indicators for scintillating materials.

Future research could explore the synthesis of polymers or co-polymers incorporating the this compound moiety. The chloromethyl group, in particular, provides a reactive site for polymerization or grafting onto other polymer backbones, potentially leading to the creation of novel scintillating plastics with tailored properties.

Cross-linking Applications

Cross-linking is a fundamental process in polymer chemistry that involves the formation of covalent bonds between polymer chains, leading to the creation of a three-dimensional network. This modification significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. The bifunctional nature of this compound, possessing both a reactive chloromethyl group and an amino group, makes it a theoretical candidate for use as a cross-linking agent.

The chloromethyl group can readily react with various nucleophiles, such as hydroxyl, amino, or thiol groups present on polymer chains. Simultaneously, the amino group can participate in reactions with electrophilic functionalities like epoxides, isocyanates, or carboxylic acid derivatives. This dual reactivity could allow for the formation of a robust and well-defined cross-linked network.

For example, in the context of epoxy resins, this compound could act as a curing agent. The amino group would react with the epoxy rings, initiating polymerization, while the chloromethyl group could undergo subsequent reactions to introduce additional cross-links, thereby increasing the cross-linking density and improving the material's properties.

Future Perspectives and Uncharted Territories in the Research of 3 Chloromethyl 1,2,4 Oxadiazol 5 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,2,4-oxadiazoles has traditionally relied on conventional methods, but the future necessitates a shift towards more sustainable and efficient protocols. For 3-(chloromethyl)-1,2,4-oxadiazol-5-amine, research could be directed towards several innovative synthetic strategies.

One promising future approach involves the use of microwave-assisted organic synthesis (MAOS). A novel, rapid, and efficient microwave-irradiated, silica-supported synthesis has been developed for other (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles. mdpi.com Adopting a similar strategy could significantly reduce reaction times and improve yields for the synthesis of this compound. This method often involves the reaction of amidoximes with acyl chlorides on a solid support, offering a greener alternative to traditional solution-phase synthesis. mdpi.com

Another area for development is the use of alternative reaction media and catalysts. The synthesis of a 3,5-disubstituted 1,2,4-oxadiazole (B8745197) was successfully achieved using a superbasic medium (NaOH/DMSO) for the condensation of a benzamidoxime (B57231) and a methyl ester. mdpi.com Exploring such highly basic conditions could provide a novel pathway to the target compound, potentially at room temperature, which aligns with the goals of energy efficiency and sustainability. nih.govmdpi.com

Furthermore, oxidative cyclization methods present a compelling avenue. An efficient synthesis of 3-amino-5-R-1,2,4-oxadiazoles has been achieved at ambient temperature using iodobenzene (B50100) diacetate (IBD) as a mediator. researchgate.net Investigating this type of metal-free, oxidative approach for the cyclization step leading to this compound could offer high yields and environmentally friendly conditions. researchgate.netd-nb.info

Future synthetic research should focus on comparing these novel methods to establish the most efficient, scalable, and sustainable route to this compound, a critical step for enabling its broader application.

Exploration of Unconventional Reactivity Patterns

The inherent reactivity of this compound is dictated by its two primary functional groups: the electrophilic center at the chloromethyl group and the nucleophilic amino group. While standard nucleophilic substitution reactions at the chloromethyl position are expected, future research should delve into more unconventional reactivity patterns.

The chemical properties of a structurally related compound, 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, have been scrutinized, revealing reactivity at the chloromethyl group with N- and S-nucleophiles, as well as transformations involving the amino group and the oxadiazole ring itself. researchgate.net This suggests that the reactivity of this compound could be similarly diverse. Future studies could explore:

Intramolecular Cyclization: Investigating conditions that promote intramolecular reactions between the amino group and the chloromethyl group (or a derivative) to form novel bicyclic or fused heterocyclic systems.

Ring Transformation Reactions: Subjecting the 1,2,4-oxadiazole ring to various conditions (e.g., strong bases, reducing agents, or specific catalysts) to explore potential ring-opening or ring-transformation reactions, leading to entirely new heterocyclic scaffolds.

Directed Metallation: Utilizing the directing capabilities of the substituents to achieve regioselective metallation of the heterocyclic core, followed by quenching with various electrophiles to introduce new functionalities.

A key area of uncharted territory is the interplay between the two functional groups. Research into how the electronic nature of the 5-amino group influences the reactivity of the 3-chloromethyl group, and vice-versa, would provide fundamental insights into the molecule's chemical behavior.

Advanced Computational Modeling for Predictive Design

In silico methods are indispensable tools for modern chemical research, enabling the prediction of properties and the rational design of molecules and reactions. For this compound, advanced computational modeling represents a significant and largely unexplored frontier.

Future research should employ computational tools to:

Predict Physicochemical and ADMET Properties: Before undertaking extensive synthetic work, computational models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. mdpi.comnih.gov This is crucial for early-stage assessment of the molecule's potential as a drug candidate, identifying potential liabilities and guiding the design of derivatives with improved profiles. nih.gov The 1,3,4-oxadiazole (B1194373) heterocycle is noted as an excellent bio-isostere of amides and esters, a feature that enhances pharmacological activity and can be computationally modeled. nih.gov

Molecular Docking Studies: If a biological target is hypothesized, molecular docking can predict the binding affinity and orientation of this compound and its derivatives within the target's active site. mdpi.comnih.govbibliotekanauki.pl For instance, docking studies on other oxadiazoles (B1248032) have been used to evaluate their potential as inhibitors of enzymes like cyclooxygenase (COX) or tubulin. mdpi.combibliotekanauki.pl Such studies could rapidly identify promising therapeutic applications for this specific molecule.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction pathways for the novel synthetic methods and unconventional reactions discussed above. This would provide a deeper understanding of the underlying mechanisms and help optimize reaction conditions.

Predictive Collision Cross Section (CCS) Analysis: As seen with related compounds, CCS values can be predicted for various adducts. uni.luuni.lu This data is valuable for analytical characterization, particularly in mass spectrometry-based studies, aiding in compound identification in complex mixtures.

Integrating these computational approaches will accelerate the research and development cycle, allowing for a more targeted and efficient exploration of the chemical space surrounding this compound.

Integration with Emerging Chemical Technologies

To fully realize the potential of this compound, its synthesis and derivatization must be integrated with emerging chemical technologies that offer enhanced control, efficiency, and discovery capabilities.

Key technologies to explore include:

Flow Chemistry: Converting optimized batch syntheses into continuous flow processes can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to improved safety, consistency, and scalability. The reactive nature of the chloromethyl group makes it an ideal candidate for flow chemistry, where hazardous intermediates can be generated and consumed in situ, minimizing risk.

Automated Synthesis Platforms: Employing automated platforms for the derivatization of the core structure would enable high-throughput synthesis of compound libraries. By reacting the chloromethyl or amino groups with a diverse set of building blocks in a parallel fashion, hundreds of analogs could be generated and screened rapidly, accelerating the discovery of molecules with desired properties.

Microwave Technology: As mentioned in the context of synthesis, microwave reactors are a key emerging technology. mdpi.combanglajol.inforesearchgate.net Their ability to rapidly heat reactions can dramatically reduce synthesis times and often leads to cleaner products with higher yields, making it a cornerstone for future synthetic efforts. mdpi.com

By embracing these advanced technologies, the investigation of this compound and its derivatives can be propelled from traditional laboratory-scale research into a modern, data-rich discovery workflow.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(chloromethyl)-1,2,4-oxadiazol-5-amine?

  • Methodology : Cyclization reactions using chloroacetyl chloride or alkylation of pre-formed oxadiazole cores are common. For example, refluxing 2-amino-5-substituted oxadiazoles with chloroacetyl chloride in triethylamine yields chloromethyl derivatives . A related compound, 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole (CAS 1660-05-5), was synthesized via similar alkylation strategies .
  • Key Data :

ReagentsConditionsYieldReference
Chloroacetyl chloride, Et₃NReflux (4 h)~75%

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Use NMR (¹H/¹³C) to verify substituent positions and IR spectroscopy to identify functional groups (e.g., N–H stretching at ~3300 cm⁻¹). Single-crystal X-ray diffraction (via SHELX programs) provides definitive structural confirmation .
  • Example : In related oxadiazoles, X-ray crystallography resolved bond angles (e.g., C–N–O ≈ 125°) and confirmed chloromethyl substitution .

Q. What stability considerations are critical for handling this compound?

  • Methodology : Store at 2–8°C in amber glass to prevent photodegradation. Avoid exposure to moisture (hydrolysis risk) and strong oxidizers. Precautionary codes (e.g., P210, P102 from ) recommend avoiding heat and direct contact .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian 03) model electron density, frontier molecular orbitals, and reaction pathways. For example, nucleophilic substitution at the chloromethyl group can be simulated to predict regioselectivity .

Q. What strategies optimize synthetic yield and purity in large-scale preparations?

  • Methodology :

  • Use catalytic bases (e.g., Et₃N) to accelerate cyclization .
  • Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization (petroleum ether) to remove byproducts .
    • Data : TLC monitoring (Rf ~0.5 in 7:3 hexane/EtOAc) ensures reaction completion .

Q. How are reaction byproducts characterized, and what analytical tools are essential?

  • Methodology : LC-MS or GC-MS identifies impurities (e.g., unreacted starting materials). For example, unsubstituted oxadiazole byproducts (m/z ~99) may form due to incomplete alkylation .

Q. What in vivo/in vitro models are suitable for evaluating bioactivity?

  • Methodology :

  • Anticancer : MTT assays using human cancer cell lines (e.g., MCF-7, HepG2) .
  • Diuretic Activity : Rat models measuring urine output and electrolyte balance, as done for structurally similar amiloride analogs .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodology :

  • Replace the chloromethyl group with other electrophiles (e.g., bromomethyl, azidomethyl) to modulate reactivity .
  • Compare IC₅₀ values of analogs (e.g., 5-aryl-oxadiazoles in showed antioxidant activity correlated with electron-withdrawing substituents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.